(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Overview
Description
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the addition of 4-fluoro-phenyl boroxine to a suitable precursor under the influence of a chiral catalyst such as Rh/(R, R, R, R)-WingPhos L 21 . The reaction conditions are optimized to achieve high yield and enantiomeric excess.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-fluoro-phenyl ketone or aldehyde derivatives.
Reduction: Formation of 4-fluoro-phenyl amine derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used in the synthesis of tryptamine drugs and agrochemicals.
(3S,4S)-4-Aminopyrrolidine-3-ol derivatives: Potential anti-Alzheimer’s disease agents.
1,2,4-Oxadiazole derivatives: Studied for their nematicidal activity.
Uniqueness
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride stands out due to its chiral nature and the presence of both amino and hydroxyl functional groups. These features make it a versatile building block for the synthesis of various biologically active compounds and its potential therapeutic applications.
Properties
IUPAC Name |
(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUYBZAYQGQDE-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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